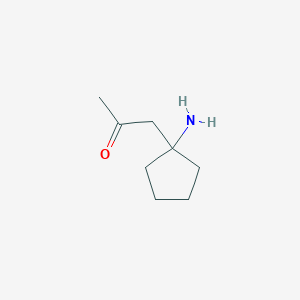
Octan-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H17F3O3S This compound is often used in organic synthesis due to its ability to act as a leaving group in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of octan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process would likely involve continuous flow systems to handle the reagents and products efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .
Wissenschaftliche Forschungsanwendungen
Chemistry: Octan-2-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine: In biological research, triflates like this compound are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Wirkmechanismus
The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .
Vergleich Mit ähnlichen Verbindungen
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Comparison: Octan-2-yl trifluoromethanesulfonate is unique due to its longer alkyl chain compared to other triflates like methyl or ethyl trifluoromethanesulfonate. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions .
Eigenschaften
Molekularformel |
C9H17F3O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
octan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
YUWDHKADIYFVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




